N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H18BrN3O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-12(24)21-15-4-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-9-14(20)3-5-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
CRKFWRNYELGONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Fragment Preparation: 5-Bromoindole and Phenylacetamide Intermediates
The synthesis begins with two key intermediates:
Table 1: Intermediate Synthesis Conditions
Alkylation of Indole with Chloroacetamide
The 1-position of 5-bromoindole is functionalized via alkylation with 2-chloroacetamide. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by nucleophilic substitution:
Procedure :
-
5-Bromoindole (1 eq), NaH (1.2 eq), DMF, 0°C, 30 min.
-
2-Chloroacetamide (1.1 eq) added dropwise, stirred at 25°C for 12 h.
-
Quenched with ice-water, extracted with ethyl acetate, purified via silica chromatography (62–70% yield).
Key Analysis :
Coupling of Indole and Phenylacetamide Fragments
The final step involves amide bond formation between 2-(5-bromoindol-1-yl)acetamide and 5-acetylamino-2-methoxyaniline. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Reagents : EDC·HCl, HOBt, DCM, RT.
Yield : 68–75% after recrystallization (ethanol/water).
Schotten-Baumann Reaction
Reagents : Acyl chloride (generated in situ from acetic anhydride), NaOH (aq), 0°C.
Yield : 58–65% (lower due to hydrolysis side reactions).
Table 2: Coupling Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Carbodiimide-Mediated | High selectivity, mild conditions | Costly reagents | 75% |
| Schotten-Baumann | Economical, scalable | Sensitivity to hydrolysis | 65% |
Optimization and Challenges
Regioselectivity in Indole Alkylation
Competing alkylation at the 3-position is mitigated by:
-
Using bulky bases (e.g., NaH) to favor 1-substitution.
-
Low temperatures (0–5°C) to suppress side reactions.
Purification Strategies
-
Column Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted indole.
-
Recrystallization : Ethanol/water yields high-priority crystals (>98% purity).
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.5 Hz, 1H, ArH), 6.95 (s, 1H, NH), 3.85 (s, 3H, OCH₃).
IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
MS (ESI) : m/z 430.1 [M+H]⁺.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted indole derivatives .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds containing indole derivatives, such as N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide, exhibit significant anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that indole-based compounds can effectively target multiple signaling pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of cell cycle progression and apoptosis pathways. Specifically, it has been shown to interact with proteins involved in these processes, leading to the inhibition of cancer cell proliferation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The compound's structure suggests that it may possess activity against various bacterial strains. For example, derivatives of indole have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological properties. Some studies suggest that compounds with similar structures may exhibit antidepressant and anxiolytic effects by acting on serotonin receptors. This is particularly relevant given the role of serotonin in mood regulation and anxiety disorders .
Data Tables
Here is a summary table of the key applications and findings related to this compound:
Case Studies
Case Study 1: Anticancer Research
In a controlled study, researchers synthesized several indole derivatives, including this compound, and evaluated their cytotoxicity against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to those of conventional antibiotics.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The acetylamino and methoxyphenyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Based Acetamide Derivatives
Key Structural Features and Substituent Effects
The target compound shares a core structure with several indole-acetamide analogs, differing primarily in substituents on the phenyl and indole rings. Notable examples include:
Analysis :
- Substituent Diversity : The target compound’s 5-bromoindole and methoxy-phenyl groups distinguish it from analogs like 10j–10m (), which feature chloro, fluoro, nitro, or pyridyl groups on the phenyl ring and 4-chlorobenzoyl-modified indoles. These substituents influence lipophilicity, solubility, and target binding .
- The pyridazinone derivative () activates FPR2, highlighting how heterocyclic cores modulate receptor specificity .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is an indole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.3 g/mol. The compound features an indole nucleus, which is known for its diverse biological activities, and substituents that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O3 |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(5-bromoindol-1-yl)acetamide |
| InChI Key | CRKFWRNYELGONP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole structure facilitates binding to various receptors, influencing cellular pathways involved in disease processes. The acetylamino and methoxyphenyl groups are believed to enhance binding affinity and specificity, potentially leading to improved therapeutic effects.
Antiviral Activity
Research indicates that compounds with indole derivatives exhibit promising antiviral properties. This compound has been investigated for its efficacy against several viruses, including:
- Hepatitis C Virus (HCV) : Certain indole derivatives have shown inhibitory effects on HCV replication.
- Influenza Virus : Studies suggest that similar compounds can inhibit the replication of various influenza strains.
In vitro studies have demonstrated that this compound may inhibit viral multiplication at concentrations comparable to other known antiviral agents .
Anticancer Activity
The compound's anticancer potential has been explored in multiple studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- U87MG (Glioblastoma) : this compound demonstrated significant antiproliferative activity in U87MG cells, suggesting its potential as a therapeutic agent in glioblastoma treatment.
The mechanism by which it exerts these effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antiviral Efficacy : A study published in MDPI highlighted the antiviral properties of indole derivatives against HCV, emphasizing the need for further exploration of structural modifications to enhance efficacy .
- Anticancer Screening : Research conducted on U87MG cells indicated that specific modifications to the indole structure could lead to enhanced cytotoxicity, paving the way for further development as a cancer therapeutic .
- Anti-inflammatory Assessment : Investigations into the anti-inflammatory effects revealed that compounds similar to this compound could significantly reduce levels of inflammatory markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
